Enhanced Metabolic Stability and Lipophilicity of CHF2 over CH3 Group
The difluoromethyl group (CHF2) on the target compound provides a significant advantage over a methyl group (CH3) on the comparator 1-(4-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. The CHF2 moiety acts as a metabolically stable lipophilic bioisostere, directly addressing the metabolic oxidation liability of the CH3 group [1]. This substitution is calculated to increase lipophilicity by approximately +0.7 logP units, a key parameter for membrane permeability and target engagement [2].
| Evidence Dimension | Lipophilicity (XLogP3) and Predicted Metabolic Stability |
|---|---|
| Target Compound Data | XLogP3 = 0.7 (PubChem computed) [2] |
| Comparator Or Baseline | XLogP3 not available for comparator; CH3-to-CHF2 bioisosteric replacement is a well-documented class-level inference that systematically increases logP by ~0.5-0.7 units [1]. |
| Quantified Difference | Estimated increase in lipophilicity of ~0.5-0.7 logP units vs. a methyl analog; definitive elimination of a primary site for oxidative CYP450 metabolism. |
| Conditions | Computational prediction (XLogP3) and class-level empirical medicinal chemistry knowledge for the CHF2 bioisostere. |
Why This Matters
For procurement in drug discovery, selecting the CHF2 variant over the CH3 analog is critical to avoid metabolic instability, which can lead to high in vivo clearance and poor pharmacokinetics.
- [1] Gillis, E. P., et al. 'Applications of Fluorine in Medicinal Chemistry.' Journal of Medicinal Chemistry, 2015, 58 (21), 8315-8359. View Source
- [2] PubChem Compound Summary for CID 125511918. Computed XLogP3 Value. National Center for Biotechnology Information (2025). View Source
